4-Bromo-2-fluoro-6-methoxyaniline
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Overview
Description
4-Bromo-2-fluoro-6-methoxyaniline is an organic compound with the molecular formula C7H7BrFNO and a molecular weight of 220.04 g/mol . It is a substituted aniline derivative, characterized by the presence of bromine, fluorine, and methoxy groups on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.
Mechanism of Action
Target of Action
This compound is often used as a building block in the synthesis of more complex molecules, rather than having a specific biological target itself .
Mode of Action
As a building block in organic synthesis, 4-Bromo-2-fluoro-6-methoxyaniline can participate in various chemical reactions. Its mode of action depends on the specific reaction conditions and the other reactants present
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Bromo-2-fluoro-6-methoxyaniline involves the bromination of 2-fluoro-6-methoxyaniline. In this process, 2-fluoro-6-methoxyaniline is dissolved in acetonitrile, and N-bromosuccinimide is added as the brominating agent. The reaction is carried out at 30°C for 2 hours . After the reaction is complete, the solution is concentrated, and the product is purified using silica gel column chromatography.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of brominating agents and the potential hazards associated with the reaction.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-6-methoxyaniline can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The aniline group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted anilines.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of corresponding amines.
Scientific Research Applications
4-Bromo-2-fluoro-6-methoxyaniline is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoroaniline: Lacks the methoxy group, resulting in different reactivity and applications.
4-Bromo-2-methoxyaniline: Lacks the fluorine atom, affecting its chemical properties.
2-Fluoro-6-methoxyaniline: Lacks the bromine atom, leading to different reactivity patterns.
Uniqueness
4-Bromo-2-fluoro-6-methoxyaniline is unique due to the combination of bromine, fluorine, and methoxy groups on the benzene ring. This unique substitution pattern imparts specific electronic and steric properties, making it valuable in various chemical synthesis and research applications.
Properties
IUPAC Name |
4-bromo-2-fluoro-6-methoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWYWIXRAJDEKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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